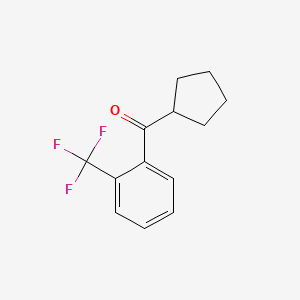

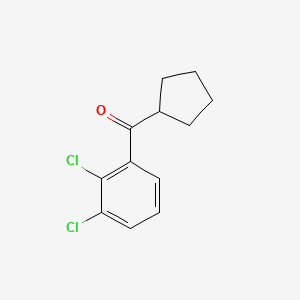

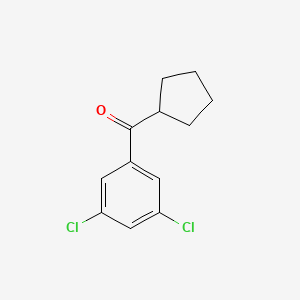

4'-哌啶基甲基-2-三氟甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge, making it a secondary amine. The addition of various substituents to the piperidine ring, such as benzophenone groups, can alter the compound's physical, chemical, and biological properties, making it useful for various applications, including as potential central nervous system agents or as ligands for biological receptors .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, have been synthesized for use as potential sigma receptor ligands. These syntheses typically involve the introduction of various N-substituents and modifications to the phenoxy ring to achieve the desired affinity and selectivity for sigma receptors . Another example is the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, which involves the reaction of 4-fluorobenzoyl chloride with methylisonipecotate, followed by hydrolysis and coupling with a Grignard reagent .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. For example, the conformation of the piperidine ring can influence the compound's binding affinity to receptors. In some cases, the piperidine ring adopts a chair conformation, which is a stable configuration that can be favorable for receptor binding . The presence of substituents such as fluorine atoms or benzophenone groups can also impact the overall molecular geometry and electronic distribution, which in turn affects the compound's pharmacological profile .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, halogenated piperidines can be used as precursors for radiolabeled probes by undergoing radioiodination, which is useful for in vivo imaging studies . The reactivity of the piperidine nitrogen and the presence of other reactive groups can also lead to further derivatization, providing a pathway to a diverse array of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, particularly fluorine, can significantly alter these properties. For example, fluorine atoms can increase the lipophilicity of the compound, which can affect its bioavailability and distribution in biological systems . The physicochemical properties, such as log P values, are often determined using techniques like HPLC analysis and are important for predicting the behavior of these compounds in vivo .

科学研究应用

1. 聚烯烃中的光稳定性

4'-哌啶基甲基-2-三氟甲基二苯甲酮因其在聚烯烃光稳定中的作用而受到研究。它在聚丙烯和高密度聚乙烯中表现出有效的热稳定性和光稳定性,作为光热抗氧化剂。该应用对于提高暴露在光和热下的聚合物的耐久性至关重要 (Allen 等,1993)。

2. 药物合成中的氢甲酰化

该化合物在氢甲酰化过程中起着关键作用,这是合成氟哌啶醇和戊氟利多等药物的关键步骤。这些抗精神病药含有使用涉及 4'-哌啶基甲基-2-三氟甲基二苯甲酮的工艺合成的结构元素 (Botteghi 等,2001)。

3. 生化应用中的抑制剂

该化合物与三氟甲基取代的原卟啉原 IX 氧化酶抑制剂的结构相关,这在生化研究中是相关的。这些抑制剂对于研究各种生化途径和潜在的治疗应用具有重要意义 (Li 等,2005)。

4. 增强 SERM 中的拮抗剂效力

在选择性雌激素受体调节剂 (SERM) 领域,涉及 4'-哌啶基甲基-2-三氟甲基二苯甲酮的修饰已被证明可以显着提高雌激素拮抗剂效力。这一发现对于开发针对由雌激素受体调节的疾病的更有效的治疗方法至关重要 (Palkowitz 等,1997)。

安全和危害

未来方向

属性

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTOGVFKJWVFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642703 |

Source

|

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Piperidinomethyl-2-trifluoromethylbenzophenone | |

CAS RN |

898775-32-1 |

Source

|

| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。